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molecular formula C6H6N2O2S B8447565 4-Acetyl-2-thiazolecarboxamide

4-Acetyl-2-thiazolecarboxamide

Cat. No. B8447565
M. Wt: 170.19 g/mol
InChI Key: MFLDYZYHVOAIHD-UHFFFAOYSA-N
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Patent
US05371097

Procedure details

A suspension of 4-acetyl-2-thiazolecarboxylic acid ethyl ester (2.5 g) in 28% aqueous ammonia solution (40 ml) was stirred for 1 hour at room temperature. The resulting precipitate was collected by filtration to afford 4-acetyl-2-thiazolecarboxamide (1.76 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:7][CH:8]=[C:9]([C:11](=[O:13])[CH3:12])[N:10]=1)=O)C.[NH3:14]>>[C:11]([C:9]1[N:10]=[C:6]([C:4]([NH2:14])=[O:3])[S:7][CH:8]=1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)OC(=O)C=1SC=C(N1)C(C)=O
Name
Quantity
40 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C=1N=C(SC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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